molecular formula C6H10Cl2N2 B1379759 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 1390654-72-4

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No.: B1379759
CAS No.: 1390654-72-4
M. Wt: 181.06 g/mol
InChI Key: UEFABEFZXRFIID-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloroethyl group attached to the imidazole ring, which is further methylated The hydrochloride form indicates that it is a salt, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the alkylation of 1-methylimidazole with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 1-methylimidazole and 2-chloroethyl chloride.

    Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions.

    Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The by-products are managed through recycling or neutralization processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the imidazole ring or the chloroethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazole derivatives with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.

    Reduction: Formation of reduced imidazole derivatives with modified ring structures.

Scientific Research Applications

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in studies investigating the interaction of imidazole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, such as the amino groups in proteins or the nitrogen atoms in nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine hydrochloride: Similar in structure but lacks the imidazole ring.

    2-Chloroethanol: Contains a hydroxyl group instead of the imidazole ring.

    Mechlorethamine: An alkylating agent with a similar chloroethyl group but different overall structure.

Uniqueness

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is unique due to the presence of both the chloroethyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(2-chloroethyl)-1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFABEFZXRFIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-72-4
Record name 1H-Imidazole, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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